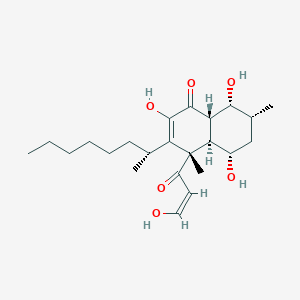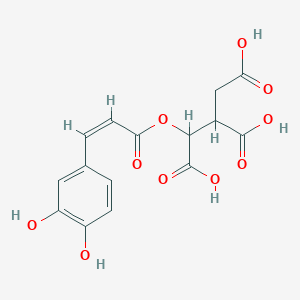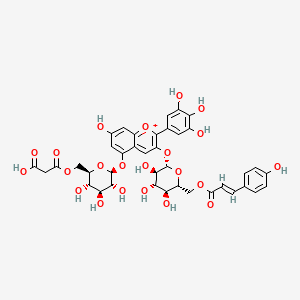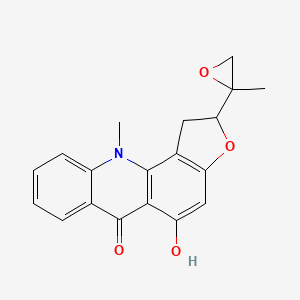
Dimethylsulfoxonium methylide
概要
説明
Dimethylsulfoxonium methylide is an organosulfur compound widely recognized for its role in organic synthesis, particularly in the Corey-Chaykovsky reaction. This compound is a valuable reagent for the preparation of epoxides and cyclopropanes from carbonyl compounds. It is known for its stability and ease of handling, making it a preferred choice in various synthetic applications .
準備方法
Dimethylsulfoxonium methylide is typically prepared in situ by the deprotonation of trimethylsulfoxonium iodide with a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at room temperature . Industrial production methods follow similar principles but are optimized for larger scales, ensuring high yields and purity of the final product .
化学反応の分析
Dimethylsulfoxonium methylide undergoes several types of chemical reactions, including:
Epoxidation: Reacts with carbonyl compounds to form epoxides.
Cyclopropanation: Reacts with enones to form cyclopropanes.
Substitution: Can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
The major products formed from these reactions are epoxides and cyclopropanes, which are valuable intermediates in organic synthesis .
科学的研究の応用
Dimethylsulfoxonium methylide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the methylation of nucleosides.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of dimethylsulfoxonium methylide involves its generation as a ylide through deprotonation. The ylide then acts as a nucleophile, attacking electrophilic centers in carbonyl compounds. This leads to the formation of epoxides or cyclopropanes through intramolecular nucleophilic substitution . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition followed by ring closure .
類似化合物との比較
Dimethylsulfoxonium methylide is often compared with dimethylsulfonium methylide, another sulfur ylide. While both compounds are used in the Corey-Chaykovsky reaction, this compound is preferred for cyclopropanation due to its higher regioselectivity . Similar compounds include:
Dimethylsulfonium methylide: Used for epoxidation reactions.
Trimethylsulfoxonium iodide: Precursor for generating this compound.
Sulfonium ylides: General class of compounds used in similar nucleophilic addition reactions.
This compound stands out due to its stability, ease of handling, and high selectivity in cyclopropanation reactions .
特性
IUPAC Name |
dimethyl-methylidene-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWOHBPRFZIUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173954-56-8 | |
| Record name | Sulfoxonium, trimethyl-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173954-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-24-8 | |
| Record name | Dimethylsulfoxonium methylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLSULFOXONIUM METHYLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B1232169.png)
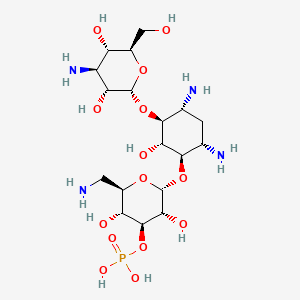

![4-[[2-[(2E)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid](/img/structure/B1232173.png)
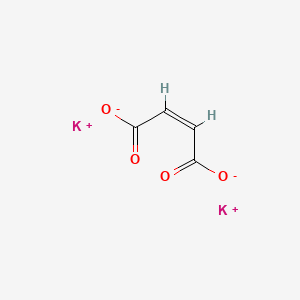
![(1R,9S,10R)-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1232175.png)
![4-[[(3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid](/img/structure/B1232178.png)
![2-acetamido-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B1232179.png)
